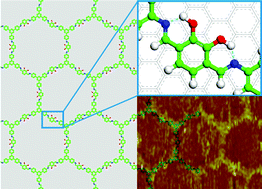The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks†
Physical Chemistry Chemical Physics Pub Date: 2016-11-23 DOI: 10.1039/C6CP06894D
Abstract
The introduction of intramolecular H-bonding by adding –OH functionalities adjacent to the Schiff base centers is considered to be a useful strategy to enhance the stability and crystallinity of bulk covalent organic frameworks (COFs). However, the influence of intramolecular H-bonding on the synthesis of surface COFs (SCOFs) have been barely explored. Herein, SCOFs based on the Schiff-base reaction between 1,3,5-tris(4-aminophenyl)benzene (TAPB) and terephthalaldehydes with symmetry or asymmetrically substituted hydroxyl functional groups are designed. In the absence of a solvent, hydroxyl substituents can be easily oxidized; thus argon protection is required to obtain high-quality SCOFs. Besides, an extended network with uniform pores can be achieved in spite of the symmetry of substituents. Both experimental results and theoretical calculations show that the influence of intramolecular hydrogen bonding on surface synthesis is not as important as that in bulk phase synthesis because the substrate itself can lead to the complanation of adsorbed molecules. The existence of intramolecular H-bonding can enhance the stability of the network in both acid and alkali environments.

Recommended Literature
- [1] Photo-induced electrical switching through a mainchain polymer
- [2] Electropolymerized supermolecule derived N, P co-doped carbon nanofiber networks as a highly efficient metal-free electrocatalyst for the hydrogen evolution reaction†
- [3] Phenolate based metallomacrocyclic xanthate complexes of CoII/CuII and their exclusive deployment in [2 : 2] binuclear N,O-Schiff base macrocycle formation and in vitro anticancer studies†‡
- [4] Controlled growth of nanocrystalline rods, hexagonal plates and spherical particles of the vaterite form of calcium carbonate
- [5] Errata
- [6] Polarized crystal spectra of the cobalt(III) trisethylenediamine ion
- [7] Enhanced ammonia synthesis activity of Ru-supported cerium–lanthanum oxide induced by Ti substitution forming mesopores†
- [8] Supported thin flexible polymethylhydrosiloxane permeable films functionalised with silolegroups: new approach for detection of nitroaromatics†
- [9] Front cover
- [10] Contents list










